molecular formula C16H22O5 B154798 1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate CAS No. 131266-10-9

1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate

Cat. No.: B154798
CAS No.: 131266-10-9
M. Wt: 294.34 g/mol
InChI Key: BLAYUKYLAGRIMQ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate is an organic compound with the molecular formula C16H22O5 and a molecular weight of 294.34 g/mol. This compound is characterized by its unique structure, which includes both acetoxy and benzyloxy functional groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate typically involves the esterification of 2-hydroxymethyl-4-benzyloxybutanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to acetate esters.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate involves the hydrolysis of its ester bonds, leading to the release of acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases, which target the ester bonds and facilitate their cleavage.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethyl-4-benzyloxybutanol: The precursor to 1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate.

    4-Benzyloxybutyl acetate: Lacks the additional acetoxymethyl group.

    2-Acetoxymethylbutyl acetate: Lacks the benzyloxy group.

Properties

IUPAC Name

[2-(acetyloxymethyl)-4-phenylmethoxybutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-13(17)20-11-16(12-21-14(2)18)8-9-19-10-15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAYUKYLAGRIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCOCC1=CC=CC=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430855
Record name 2-[(Acetyloxy)methyl]-4-(benzyloxy)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131266-10-9
Record name 1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131266-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetoxymethyl-4-benzyloxybut-1-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131266109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Acetyloxy)methyl]-4-(benzyloxy)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetoxymethyl-4-benzyloxybut-1-yl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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